

Spectroscopic Profile of 4-amino-3-chlorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-sulfamoylaniline

Cat. No.: B1348100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-amino-3-chlorobenzenesulfonamide (CAS No. 53297-68-0).[1][2][3] Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of available mass spectrometry data and predicted values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of similar compounds and established spectroscopic principles.

Core Spectroscopic Data

The molecular formula for 4-amino-3-chlorobenzenesulfonamide is $C_6H_7ClN_2O_2S$, and it has a molecular weight of 206.65 g/mol .[1][2][3]

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for 4-amino-3-chlorobenzenesulfonamide is available from the National Institute of Standards and Technology (NIST) data collection.[4] The key mass-to-charge ratio (m/z) peaks are summarized in the table below.

m/z	Relative Intensity	Assignment
206	High	[M] ⁺ (Molecular Ion)
190	Moderate	[M-NH ₂] ⁺
90	Moderate	[C ₆ H ₄ Cl] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for 4-amino-3-chlorobenzenesulfonamide are not readily available in the public domain. However, based on the chemical structure and data from analogous compounds, the expected chemical shifts are presented below.

¹H NMR (Proton NMR)

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aromatic H (position 2)	7.8 - 8.0	Doublet	~2 Hz
Aromatic H (position 5)	7.4 - 7.6	Doublet of Doublets	~8-9 Hz, ~2 Hz
Aromatic H (position 6)	6.8 - 7.0	Doublet	~8-9 Hz
-NH ₂ (amino group)	4.0 - 5.0	Broad Singlet	-
-SO ₂ NH ₂ (sulfonamide)	7.0 - 7.5	Broad Singlet	-

¹³C NMR (Carbon-13 NMR)

Carbon	Expected Chemical Shift (ppm)
C-SO ₂ NH ₂ (C-1)	140 - 145
C-Cl (C-3)	120 - 125
C-NH ₂ (C-4)	145 - 150
Aromatic C-H	115 - 135

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 4-amino-3-chlorobenzenesulfonamide is not widely published. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
N-H (Amino)	3300 - 3500	Medium	Asymmetric & Symmetric Stretch
N-H (Sulfonamide)	3200 - 3400	Medium	Stretch
C-H (Aromatic)	3000 - 3100	Medium-Weak	Stretch
C=C (Aromatic)	1450 - 1600	Medium-Strong	Stretch
S=O (Sulfonamide)	1300 - 1350 & 1150 - 1180	Strong	Asymmetric & Symmetric Stretch
C-N (Amino)	1250 - 1350	Medium	Stretch
C-Cl	700 - 850	Strong	Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of sulfonamide compounds.

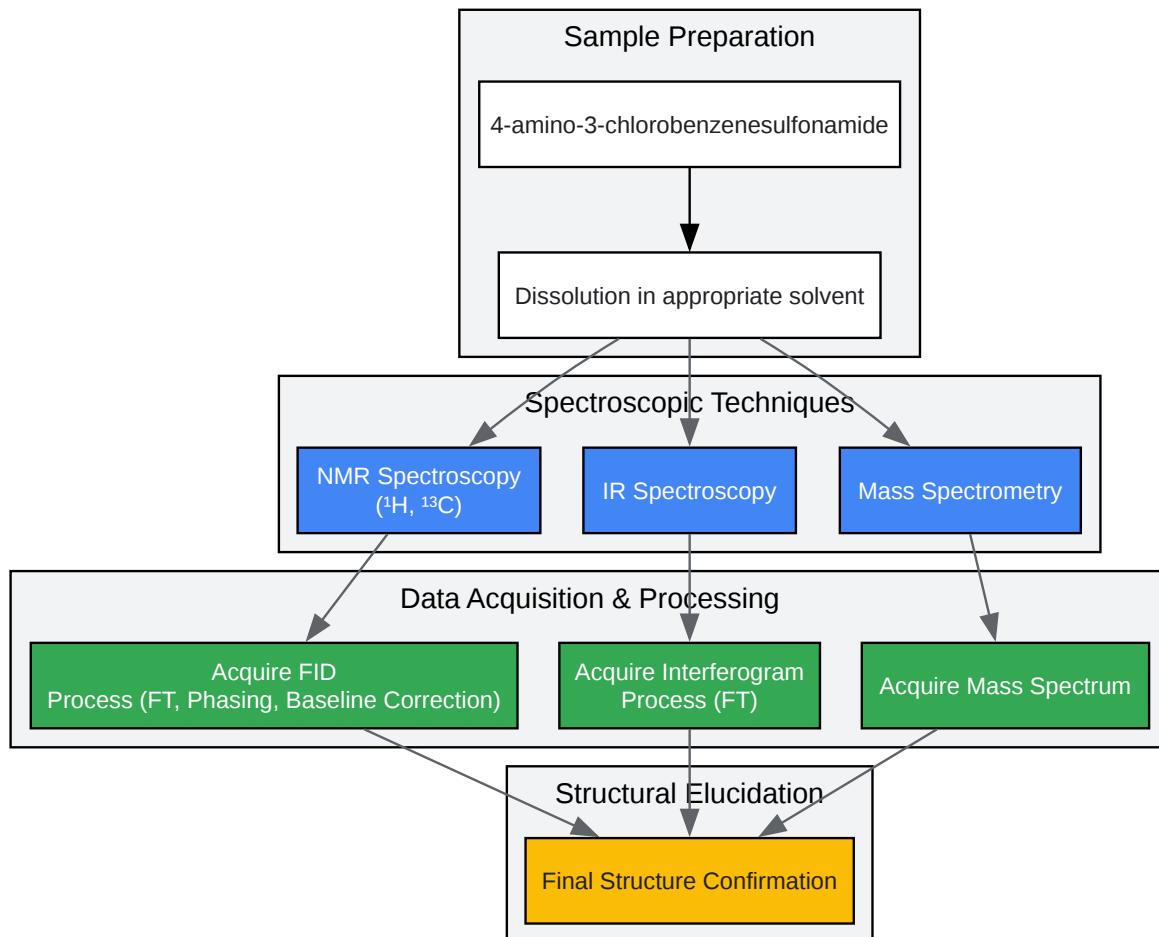
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of 4-amino-3-chlorobenzenesulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
 - The chemical shifts are referenced to the solvent peak.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
 - Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.


Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the compound should be sufficiently volatile and thermally stable.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the ion source.
 - Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
 - The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
 - A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4-amino-3-chlorobenzenesulfonamide.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 53297-68-0: 4-Amino-3-chlorobenzenesulfonamide [cymitquimica.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune [fluorochem.co.in]
- 4. 4-Amino-3-chlorobenzenesulfonamide | C6H7CIN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-amino-3-chlorobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348100#spectroscopic-data-of-4-amino-3-chlorobenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com